molecular formula C23H31N3OS B2647787 N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea CAS No. 1046493-35-9

N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea

Cat. No.: B2647787
CAS No.: 1046493-35-9
M. Wt: 397.58
InChI Key: BIOUFBCQNRENED-YUMYIRISSA-N
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Description

N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a dimethylamino group and a thiourea linkage, which connects to a hydroxy-diphenylethyl moiety. The intricate structure of this compound makes it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea typically involves multiple steps, starting with the preparation of the cyclohexyl and diphenylethyl intermediates. The cyclohexyl intermediate is synthesized through a series of reactions, including hydrogenation and amination, to introduce the dimethylamino group. The diphenylethyl intermediate is prepared via Friedel-Crafts alkylation followed by hydroxylation.

The final step involves the coupling of these intermediates using thiourea under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature and pH are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thiourea group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thioureas

Scientific Research Applications

N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by forming a stable complex with the active site, preventing substrate binding. Additionally, the compound’s structural features allow it to interact with cellular pathways, influencing signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]urea
  • **N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate
  • **N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]sulfamide

Uniqueness

N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea stands out due to its thiourea linkage, which imparts unique chemical reactivity and biological activity. Compared to similar compounds with urea, carbamate, or sulfamide linkages, the thiourea group offers distinct advantages in terms of binding affinity and specificity towards molecular targets.

Properties

IUPAC Name

1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21+,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOUFBCQNRENED-YUMYIRISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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